REACTION_SMILES
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[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[OH:7])(=[O:8])[OH:9].[CH:40]([Cl:41])([Cl:42])[Cl:43].[NH2:10][c:11]1[cH:12][cH:13][c:14]([C:15](=[O:16])[N:17]([CH3:18])[CH:19]2[CH2:20][N:21]([CH:24]3[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]3)[CH2:22][CH2:23]2)[cH:30][cH:31]1.[OH:32][C:33]([CH:34]=[CH:35][C:36](=[O:37])[OH:38])=[O:39]>>[C:1]([CH:2]=[CH:4][C:5](=[O:6])[OH:7])(=[O:8])[OH:9].[NH2:10][c:11]1[cH:12][cH:13][c:14]([C:15](=[O:16])[N:17]([CH3:18])[CH:19]2[CH2:20][N:21]([CH:24]3[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]3)[CH2:22][CH2:23]2)[cH:30][cH:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C(=O)c1ccc(N)cc1)C1CCN(C2CCCCC2)C1
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Name
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O=C(O)C=CC(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=CC(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)C=CC(=O)O
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Name
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Type
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product
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Smiles
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CN(C(=O)c1ccc(N)cc1)C1CCN(C2CCCCC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |